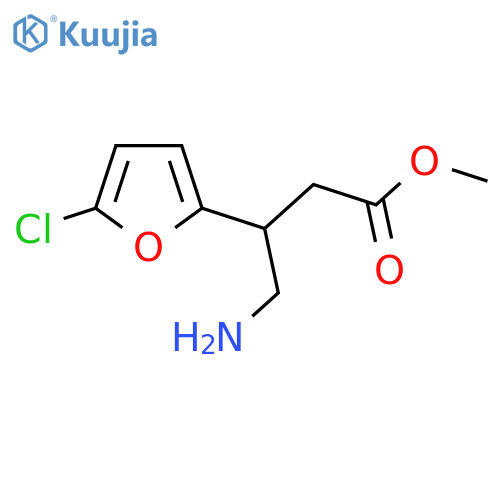Cas no 2108071-61-8 (methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate)

2108071-61-8 structure
商品名:methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate
- 2108071-61-8
- EN300-1979190
-
- インチ: 1S/C9H12ClNO3/c1-13-9(12)4-6(5-11)7-2-3-8(10)14-7/h2-3,6H,4-5,11H2,1H3
- InChIKey: QILLXYFEZGSFIO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(CN)CC(=O)OC)O1
計算された属性
- せいみつぶんしりょう: 217.0505709g/mol
- どういたいしつりょう: 217.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979190-10g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 10g |
$5405.0 | 2023-09-16 | ||
| Enamine | EN300-1979190-5g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 5g |
$3645.0 | 2023-09-16 | ||
| Enamine | EN300-1979190-1.0g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1979190-0.05g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1979190-0.25g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-1979190-1g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 1g |
$1256.0 | 2023-09-16 | ||
| Enamine | EN300-1979190-0.1g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 0.1g |
$1106.0 | 2023-09-16 | ||
| Enamine | EN300-1979190-0.5g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 0.5g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1979190-10.0g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1979190-2.5g |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate |
2108071-61-8 | 2.5g |
$2464.0 | 2023-09-16 |
methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate 関連文献
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
2108071-61-8 (methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2039-76-1(3-Acetylphenanthrene)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 4964-69-6(5-Chloroquinaldine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 157047-98-8(Benzomalvin C)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
